1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14951213
Molecular Formula: C24H17ClN2O3
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN2O3 |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3 |
| Standard InChI Key | QEMMJMNSQQJUTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl |
Introduction
1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a chromeno-pyrrole core with various substituents, including a chlorophenyl group, methyl groups, and a pyridine derivative. This unique arrangement contributes to its distinct chemical and biological properties, making it an object of interest in scientific research.
Synthesis Methods
The synthesis of compounds in this class typically involves multi-step organic reactions. Common methods include the use of solvents such as acetic acid or ethanol under reflux conditions to facilitate the reaction. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit activities such as anti-inflammatory or anti-cancer properties. The mechanism of action for 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not extensively documented but can be inferred based on similar compounds.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Methyl-1-phenylquinolin-2(1H)-one | C16H13N | 0.89 |
| N-(4-(Adamantan-1-yl)phenyl)acetamide | C17H22N | 0.78 |
| N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide | C15H18N4O | 0.79 |
| 7-Amino-4-methylquinolin-2(1H)-one | C10H10N4O | 0.81 |
| 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | 0.76 |
The uniqueness of 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
Research Findings and Future Directions
Experimental techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) may be employed to study the interactions of this compound with biological systems. Further research is needed to fully explore its potential therapeutic applications and to understand its mechanism of action at the molecular level.
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